molecular formula C7H9NO5S-2 B13916472 4-(Methylamino)phenol;sulfate

4-(Methylamino)phenol;sulfate

Cat. No.: B13916472
M. Wt: 219.22 g/mol
InChI Key: OHYPPUOVSUINHM-UHFFFAOYSA-L
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Description

Historical Trajectories of Academic Investigations

The academic and industrial journey of 4-(Methylamino)phenol (B85996);sulfate (B86663) is deeply rooted in the field of photography. nih.govcymitquimica.com Commonly sold under the trade name Metol, it was and continues to be a principal component in many black and white photographic developers. cymitquimica.comfishersci.sesigmaaldrich.com Early research into this compound was heavily focused on its function as a developing agent, where its ability to reduce silver halides to metallic silver produces fine-grained and high-contrast images. cymitquimica.com Beyond photography, historical applications include its use as a dye for furs. nih.gov Academic investigations from this era were primarily concerned with optimizing its synthesis, understanding its redox chemistry, and characterizing its properties for these specific applications. Its utility in analytical chemistry was also explored, for instance, in the spectrophotometric determination of phosphate (B84403). acs.orgacs.org

Contemporary Significance in Chemical Science and Fundamental Research Contexts

In modern chemical research, 4-(Methylamino)phenol;sulfate continues to be a relevant and versatile compound. Its role as a reducing agent has been repurposed in the burgeoning field of nanotechnology for the synthesis of metallic nanostructures. sigmaaldrich.comsigmaaldrich.cn Specifically, it is employed as an organic reducing agent in the controlled preparation of silver nanomaterials, such as nanoplates and nanowires. sigmaaldrich.comsigmaaldrich.cn

Furthermore, the compound is a key reagent in analytical chemistry. It is utilized in various spectrophotometric and electrochemical methods for the quantitative analysis of diverse substances, including certain drugs and metal ions like vanadium. sigmaaldrich.comsigmaaldrich.cn Recent studies have focused on developing advanced electrochemical sensors for the sensitive detection of Metol itself in environmental samples, highlighting ongoing interest in its analytical chemistry. acs.org Fundamental research also explores its involvement in charge-transfer complexes, which are crucial for understanding biochemical and bioelectrochemical energy transfer processes. researchgate.net Its widespread availability from chemical suppliers underscores its continued use in laboratory research. fishersci.selgcstandards.com

Molecular Architecture and Electronic Structure Considerations for 4-(Methylamino)phenol;sulfate

The chemical identity of 4-(Methylamino)phenol;sulfate is represented by the chemical formula (C₇H₉NO)₂·H₂SO₄, also written as C₁₄H₂₀N₂O₆S. thermofisher.comilo.orgmerckmillipore.comvwr.com This indicates that it is a salt formed from two molecules of 4-(methylamino)phenol and one molecule of sulfuric acid, often referred to as a hemisulfate salt. nih.govscbt.comsigmaaldrich.comsigmaaldrich.com

The molecular structure features a benzene (B151609) ring functionalized with a hydroxyl (-OH) group and a methylamino (-NHCH₃) group at the para positions (1 and 4 positions, respectively). The presence of these two electron-donating groups on the aromatic ring significantly increases the electron density of the phenol (B47542) system, making the compound readily susceptible to oxidation. This electronic configuration is the cornerstone of its function as a potent reducing agent. The sulfate dianion serves as the counter-ion to the two protonated 4-(methylamino)phenol cations. The stability and reactivity of the molecule are governed by this interplay between the aromatic organic cation and the inorganic sulfate anion.

Table 1: Physical and Chemical Properties of 4-(Methylamino)phenol;sulfate

Property Value References
CAS Number 55-55-0 cymitquimica.comilo.orgmerckmillipore.comscbt.comsigmaaldrich.com
Molecular Formula (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S thermofisher.comilo.orgmerckmillipore.comvwr.comscbt.com
Molecular Weight 344.38 g/mol fishersci.semerckmillipore.comscbt.com
Appearance White to beige or grey crystalline solid/powder thermofisher.comcymitquimica.comacs.orgilo.orgfishersci.com
Melting Point ~260 °C (decomposes) merckmillipore.comsigmaaldrich.comfishersci.comsigmaaldrich.comtcichemicals.com
Solubility in Water Soluble (e.g., 50 g/L at 20°C) fishersci.seacs.orgfishersci.comtcichemicals.com

| pH | 3.5 - 4.5 (50 g/L solution at 20°C) | merckmillipore.comfishersci.com |

Table 2: Spectroscopic and Identification Data of 4-(Methylamino)phenol;sulfate

Identifier Type Value References
IUPAC Name Systematic Name bis(4-(methylamino)phenol);sulfuric acid thermofisher.comthermofisher.comnih.gov
InChI Key International Chemical Identifier Key ZVNPWFOVUDMGRP-UHFFFAOYSA-N thermofisher.comthermofisher.comnih.govsigmaaldrich.com
SMILES Simplified Molecular-Input Line-Entry System CNC1=CC=C(O)C=C1.CNC1=CC=C(O)C=C1.OS(=O)(=O)O thermofisher.comnih.govsigmaaldrich.com
Spectroscopy Identification Method Conforms to FTIR Spectrum thermofisher.com

| Spectroscopy | Available Data | Infrared (IR) Spectrum | chemicalbook.com |

Interdisciplinary Research Interface of 4-(Methylamino)phenol;sulfate Studies

The study and application of 4-(Methylamino)phenol;sulfate are not confined to a single discipline but rather exist at the interface of several scientific fields.

Materials Science and Nanotechnology: Its role as a reducing agent is pivotal in the synthesis of silver nanoparticles and other metallic nanostructures, which have applications in electronics, catalysis, and biomedical devices. sigmaaldrich.comsigmaaldrich.cn

Analytical Chemistry: It serves as a chromogenic reagent for the spectrophotometric determination of various analytes and is the subject of development for new electrochemical sensing platforms. acs.orgsigmaaldrich.cnacs.orgresearchgate.net

Environmental Science: The compound is studied as a potential corrosion inhibitor for metals. sigmaaldrich.comsigmaaldrich.cnindustrialchemicals.gov.au Concurrently, its presence as a potential water contaminant drives research into sensitive and selective methods for its detection and monitoring. acs.org

Biochemistry: Research into its charge-transfer interactions provides insights into fundamental biological processes. researchgate.net Furthermore, it has been identified in human blood, contributing to the study of the human exposome, which investigates the effects of lifelong environmental exposures. hmdb.ca

This interdisciplinary nature ensures that 4-(Methylamino)phenol;sulfate will remain a subject of scientific inquiry, with its unique properties being leveraged to address challenges across the scientific spectrum.

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number
4-(Methylamino)phenol;sulfate (Metol) 55-55-0
4-(Methylamino)phenol 150-75-4
Sulfuric Acid 7664-93-9
Silver 7440-22-4
Phosphate 14265-44-2

Properties

Molecular Formula

C7H9NO5S-2

Molecular Weight

219.22 g/mol

IUPAC Name

4-(methylamino)phenol;sulfate

InChI

InChI=1S/C7H9NO.H2O4S/c1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4)/p-2

InChI Key

OHYPPUOVSUINHM-UHFFFAOYSA-L

Canonical SMILES

CNC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-(Methylamino)phenol (B85996) and its Sulfate (B86663) Salt

Historically, the industrial production of 4-(methylamino)phenol has relied on a few key synthetic strategies. These methods are characterized by their use of readily available precursors and generally robust reaction conditions.

A primary industrial method for synthesizing 4-(methylamino)phenol involves the decarboxylation of N-(4-hydroxyphenyl)glycine, also known as Glycin. nih.govwikipedia.org This reaction typically requires elevated temperatures and is carried out in organic solvents like chlorobenzene (B131634) or cyclohexanone. nih.gov The process involves the removal of a carboxyl group from the precursor molecule, releasing carbon dioxide and yielding the desired N-methyl-p-aminophenol. wikipedia.org While decarboxylation is a thermodynamically favorable process, it often requires catalysts or harsh conditions to proceed at a practical rate. nih.gov Recent research has explored more versatile and efficient catalytic systems for the decarboxylation of various hydroxybenzoic acid derivatives to produce substituted phenols, highlighting the ongoing development in this area. nih.govrwth-aachen.de

Another established pathway involves the condensation of a phenol (B47542) derivative with methylamine (B109427). nih.gov Two common variations of this approach are:

Reaction of Hydroquinone (B1673460) with Methylamine: This process requires heating hydroquinone with an alcoholic solution of methylamine at high temperatures, typically between 200-250 °C. nih.govwikipedia.org

Reaction of 4-Chlorophenol (B41353) with Methylamine: 4-chlorophenol can be heated with an aqueous solution of methylamine in the presence of a copper sulfate catalyst at around 135 °C. nih.gov

These condensation reactions form the core C-N bond in the 4-(methylamino)phenol molecule. The selection of the starting phenol derivative influences the reaction conditions and the byproducts formed.

A third, related method is the methylation of 4-aminophenol (B1666318) or its hydrochloride salt, which directly introduces the methyl group to the amino functionality. nih.gov

Table 1: Comparison of Established Synthetic Pathways

Synthetic Route Primary Precursor(s) Key Reagents/Conditions Core Transformation Reference
Decarboxylation N-(4-hydroxyphenyl)glycine High temperature, chlorobenzene/cyclohexanone solvent Removal of -COOH group nih.govwikipedia.org
Condensation Hydroquinone, Methylamine 200-250 °C, alcoholic solution C-N bond formation nih.govwikipedia.org
Condensation 4-Chlorophenol, Methylamine ~135 °C, Copper sulfate catalyst, aqueous solution C-N bond formation nih.gov
Methylation 4-Aminophenol Methylating agent Addition of -CH₃ group to nitrogen nih.gov

Development of Novel and High-Yield Synthetic Strategies

Research continues to seek more efficient, selective, and environmentally friendly methods for synthesizing 4-(methylamino)phenol and its derivatives. One novel approach involves electrochemical synthesis. nih.govresearchgate.net This method utilizes the reaction of electrogenerated p-methylquinoneimine (derived from 4-(methylamino)phenol itself) with sulfinic acids. nih.govresearchgate.net A key advantage of this electrochemical strategy is the ability to control the selectivity of the reaction and synthesize diverse products, such as mono-, bis-, and tris-sulfonyl derivatives, simply by adjusting the applied electrode potential. nih.govresearchgate.net This technique offers a high degree of control and can be performed in one pot under green conditions. nih.gov

Mechanistic Insights into 4-(Methylamino)phenol;sulfate Formation

The formation of 4-(methylamino)phenol via the decarboxylation of N-(4-hydroxyphenyl)glycine proceeds through the cleavage of a carbon-carbon bond and the release of CO2. This type of reaction is a fundamental process in the biosynthesis of many natural products. nih.gov

In condensation reactions, the mechanism involves the nucleophilic attack of methylamine on the phenol derivative. In the case of 4-chlorophenol, the copper catalyst facilitates the nucleophilic aromatic substitution of the chlorine atom.

The electrochemical synthesis of sulfonyl derivatives provides a clear mechanistic insight. The initial step is the oxidation of 4-(methylamino)phenol at the electrode surface to form a reactive intermediate, p-methylquinoneimine. This intermediate is then susceptible to nucleophilic attack by sulfinic acids. The subsequent addition and aromatization lead to the final sulfonyl-p-(methylamino)phenol product. nih.gov

The final step in producing the title compound is the reaction of the synthesized 4-(methylamino)phenol base with sulfuric acid. This is an acid-base reaction where two molecules of the phenolic base react with one molecule of sulfuric acid to form the stable sulfate salt, often referred to as a hemisulfate salt. sigmaaldrich.comsigmaaldrich.com

Purity Assessment and Isolation Techniques in Advanced Synthesis

Ensuring the high purity of 4-(methylamino)phenol sulfate is crucial for its applications. The purity of the final product is typically assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity, often achieving results greater than 98.0%. avantorsciences.comtcichemicals.comtcichemicals.com Other methods may include assessing the ignition residue and performing specific tests for contaminants like phosphate (B84403). sigmaaldrich.com

Isolation of the synthesized product often involves precipitation from the reaction mixture, followed by filtration. The collected solid is then typically washed to remove unreacted starting materials and byproducts. researchgate.net Further purification can be achieved through recrystallization from a suitable solvent. The final product is a white to light gray crystalline powder. tcichemicals.comtcichemicals.com

Table 2: Analytical Techniques for Purity Assessment

Technique Principle Application
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Quantifies the amount of 4-(methylamino)phenol sulfate and detects impurities.
Ignition Residue Measures the amount of residual substance not volatilized when a sample is ignited. Determines the level of non-volatile inorganic impurities.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte. Can be used to determine the assay of the acidic or basic components.

Considerations for Green Chemistry Principles in 4-(Methylamino)phenol;sulfate Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. organic-synthesis.comjddhs.com For the synthesis of 4-(methylamino)phenol sulfate, several principles are particularly relevant:

Prevention of Waste: Designing syntheses to maximize the incorporation of all materials used in the process into the final product (atom economy). paperpublications.org

Use of Catalysts: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are used in excess and generate more waste. organic-synthesis.compaperpublications.org The use of a copper catalyst in the condensation reaction is an example. nih.gov

Safer Solvents and Reaction Conditions: Traditional organic solvents can be hazardous. jddhs.com Research into electrochemical synthesis, which can be performed in aqueous buffer solutions, represents a move towards greener conditions. nih.gov Running reactions at ambient temperature and pressure whenever possible also increases energy efficiency. organic-synthesis.com

Real-time Analysis: In-process monitoring can help prevent the formation of byproducts and hazardous substances. paperpublications.org

The electrochemical synthesis of 4-(methylamino)phenol derivatives is a prime example of a greener strategy, as it uses electrons as a "clean reagent" and allows for high selectivity and control, minimizing waste in one-pot procedures. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Fundamental Redox Chemistry of 4-(Methylamino)phenol (B85996);sulfate (B86663)

4-(methylamino)phenol sulfate is a well-established reducing agent, a property central to its applications in photographic development and as a corrosion inhibitor. sigmaaldrich.comfishersci.se Its redox chemistry involves the transfer of electrons from the molecule to an oxidizing agent.

The oxidation of 4-(methylamino)phenol is a stepwise process. It is understood to proceed via the formation of radical intermediates. researchgate.net The initial step involves a one-electron oxidation to generate a phenoxy free radical. researchgate.net This intermediate can then be further oxidized.

Electrochemical studies have been instrumental in clarifying these pathways. Cyclic voltammetry experiments show a pair of redox waves, confirming the reversible nature of the electron transfer process under certain conditions. uhasselt.be The oxidation forms of para-aminophenols, such as 4-(methylamino)phenol, can undergo hydrolysis to ultimately form p-benzoquinone as a final product. researchgate.net This reactivity is leveraged in various analytical methods where the compound is oxidized to produce a detectable signal. echemcom.comresearchgate.net The interaction with nitrogen dioxide, for instance, is strong, resulting in high absorption efficiency where nitrite (B80452) is the primary reaction product. acs.org

Electrochemical investigations have quantified several parameters related to the electron transfer events, highlighting the influence of electrode materials on the reaction kinetics. uhasselt.beresearchgate.net

Table 1: Electrochemical Parameters for the Oxidation of 4-(Methylamino)phenol Sulfate

ParameterValueCondition/MethodSource
Charge Transfer Coefficient (α)0.51Electrooxidation on LiCoO2 nanosphere modified carbon ionic liquid electrode (CILE) researchgate.net
Number of Electrons Transferred (n)0.91
Standard Electrode Reaction Rate Constant (kₛ)0.92 s⁻¹
Apparent Diffusion Coefficient (D)7.06 × 10⁻⁵ cm²/s

The reduction of 4-(methylamino)phenol leads to the formation of the corresponding amine. However, the parent compound, 4-(methylamino)phenol sulfate, exhibits sensitivities that affect its stability. It is known to be sensitive to light and air, which can cause it to discolor. fishersci.comthermofisher.com The material is generally stable under normal ambient and anticipated storage conditions. carlroth.comsigmaaldrich.com

Studies on its stability in various solvents have provided specific insights. For example, a 200 mg/ml solution in 5% carboxymethylcellulose was found to be stable for up to nine days when stored at room temperature under an inert atmosphere and protected from light. europa.eu In dimethyl sulfoxide (B87167) (DMSO), solutions ranging from 0.1 to 50 mg/ml were stable for a four-hour period under similar protective conditions. europa.eu

Table 2: Stability of 4-(Methylamino)phenol Sulfate Solutions

SolventConcentrationStorage ConditionsObserved StabilitySource
5% Carboxymethylcellulose (CMC)200 mg/mlRoom temperature, inert atmosphere, protected from lightStable for up to 9 days europa.eu
Dimethyl sulfoxide (DMSO)0.1 - 50 mg/mlStable for up to 4 hours europa.eu

Oxidative Coupling Reactions Involving 4-(Methylamino)phenol;sulfate

Oxidative coupling is a significant reaction pathway for 4-(methylamino)phenol sulfate, particularly in the presence of oxidizing agents and other reactive molecules (couplers). researchgate.netresearchgate.neteuropa.eu This process is fundamental to its use in applications like hair dyeing, where it reacts with couplers to form larger colorant molecules. europa.eueuropa.eu

The mechanism of oxidative coupling can lead to the formation of dimers, trimers, and polymers. For the closely related compound p-aminophenol, oxidation can result in the formation of a complex trimer, NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine, which is formed from three molecules of the parent compound. researchgate.netstackexchange.com However, the N-methyl group in 4-(methylamino)phenol prevents it from forming this exact analogical structure. stackexchange.com

The ultimate products of p-aminophenol oxidation are often polymeric. researchgate.net Electrochemical studies indicate that while ortho-aminophenol derivatives tend to undergo dimerization reactions upon oxidation, para-aminophenol derivatives are more prone to hydrolysis of the resulting quinoneimine form. researchgate.net This suggests a complex competition between polymerization, dimerization, and hydrolysis pathways for 4-(methylamino)phenol. The process of polymerization is generally an exothermic reaction. libretexts.org

The outcome of reactions involving 4-(methylamino)phenol sulfate is highly dependent on the nature of the oxidizing agent used. carlroth.comsigmaaldrich.com Violent or exothermic reactions can occur with strong oxidizing agents. carlroth.comsigmaaldrich.com In hair dye formulations, it is typically mixed with hydrogen peroxide, which acts as the oxidant to initiate the coupling reactions with other dye precursors. europa.eu

In analytical chemistry, various oxidizing agents are employed to facilitate its coupling with other reagents for spectrophotometric determination. These include bromate (B103136) and sodium periodate. echemcom.comresearchgate.netresearchgate.net The choice of oxidant can influence the specific product formed and the kinetics of the reaction.

Table 3: Oxidizing Agents Used in Reactions with 4-(Methylamino)phenol Sulfate

Oxidizing AgentContext of UseSource
Hydrogen Peroxide (H₂O₂)Oxidative hair dye formulations europa.eu
Potassium Bromate (KBrO₃)Catalytic determination of vanadium via oxidative coupling researchgate.netresearchgate.net
Sodium Periodate (NaIO₄)Determination of drugs via charge transfer interaction echemcom.com
Potassium Ferricyanide (K₃[Fe(CN)₆])Used as an oxidant for the related p-aminophenol stackexchange.com
Nitrogen Dioxide (NO₂)Studied for absorption in aqueous solutions acs.org

The kinetics of oxidative coupling reactions are influenced by several factors, including pH, temperature, and the concentrations of the reactants. researchgate.netresearchgate.netresearchgate.net For the oxidation of the related p-aminophenol, the rate-controlling steps are pH-dependent. stackexchange.com Similarly, studies on 4-(methylamino)phenol derivatives show that reaction rates are strongly dependent on the solution's pH. researchgate.net

Kinetic-spectrophotometric methods have been used to study the catalytic oxidation of similar phenols, determining optimal pH and temperature for the reactions. researchgate.net For 4-(methylamino)phenol sulfate itself, kinetic studies involving its oxidative coupling have been used to develop analytical methods for determining trace elements. researchgate.netresearchgate.net These studies follow the rate of formation of the colored product over time to quantify the catalyst's concentration. researchgate.net Electrochemical methods have also provided key kinetic data, such as the standard electrode reaction rate constant. researchgate.net

Table 4: Kinetic and Reaction Condition Data

Finding/ParameterValue/ObservationContextSource
Standard Electrode Reaction Rate Constant (kₛ)0.92 s⁻¹Electrooxidation on a modified electrode researchgate.net
pH DependenceRate-controlling steps depend on solution pHOxidation of p-aminophenol stackexchange.com
Optimal Temperature35°CVanadium determination via bromate oxidative coupling researchgate.netresearchgate.net
Optimal pH2.40 - 3.10Vanadium determination via bromate oxidative coupling researchgate.netresearchgate.net

Acid-Base Equilibria and Protonation States of 4-(Methylamino)phenol;sulfate

The chemical behavior of 4-(methylamino)phenol;sulfate in solution is significantly influenced by pH due to the presence of two ionizable groups: a phenolic hydroxyl group and a secondary aliphatic amine (the methylamino group). The molecule can exist in several protonation states, and the dominant form is dictated by the pKa of each group and the pH of the solution. utexas.edu The compound is commercially available as a sulfate salt, where the methylamino group is typically protonated, forming bis[4-(methylamino)phenol] sulfate. wikipedia.orghaz-map.com A solution of this salt in water is acidic, with a pH reported to be between 3.5 and 4.5 for a 50 g/L concentration at 20°C. merckmillipore.com

The relevant equilibria are:

Deprotonation of the protonated methylamino group.

Deprotonation of the phenolic hydroxyl group.

The pKa for the phenolic proton of the parent compound, 4-(methylamino)phenol, has been predicted to be approximately 11.3. chemicalbook.com The pKa for the protonated methylamino group is analogous to that of similar N-methyl anilinium ions, which is typically in the range of 4-5.

Based on these pKa values, the protonation states of the 4-(methylamino)phenol cation across a pH range can be summarized as follows:

In strongly acidic solutions (pH < 4): The methylamino group is protonated (-NH₂⁺CH₃), and the phenolic group is in its neutral form (-OH). The molecule carries a net positive charge.

In mildly acidic to neutral solutions (pH 5 to 9): The methylamino group is deprotonated and neutral (-NHCH₃), while the phenolic group remains protonated (-OH). The molecule is a neutral zwitterion in this range.

In alkaline solutions (pH > 11.3): Both the methylamino group and the phenolic group are deprotonated. The phenolic hydroxyl group loses its proton to form a phenoxide ion (-O⁻), resulting in a molecule with a net negative charge. acs.org

The reactivity of the compound, particularly as a reducing agent, is highly dependent on pH. The deprotonated phenoxide form, present at high pH, is a much stronger reducing agent than the protonated phenolic form. acs.org

Table 1: Predominant Protonation States of 4-(Methylamino)phenol at Various pH Ranges

pH Range State of Methylamino Group State of Phenolic Group Net Charge of Species
< 4 Protonated (-NH₂⁺CH₃) Protonated (-OH) +1
5 - 9 Neutral (-NHCH₃) Protonated (-OH) 0

Spectroscopic Probing of Reactive Intermediates

The function of 4-(methylamino)phenol;sulfate as a reducing agent, particularly in photographic development and other oxidative reactions, involves the formation of short-lived reactive intermediates. wikipedia.org Spectroscopic techniques are essential for detecting and characterizing these species, providing insight into the reaction mechanism.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the progress of oxidation reactions by observing changes in the absorption spectra. The parent compound, p-methylaminophenol sulphate, exhibits absorption maxima at 220.5 nm and 271.5 nm. europa.eu During oxidation, new absorption bands appear that correspond to the formation of intermediates and final products. acs.org The initial one-electron oxidation of 4-(methylamino)phenol is believed to form a semiquinoneimine radical, which is a highly colored species. Further oxidation can lead to the formation of quinoneimine. In the oxidation of similar phenolic compounds, intermediates such as benzoquinone and hydroquinone (B1673460) have been identified using spectroscopic methods. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is the most direct and powerful method for studying species with unpaired electrons, such as free radicals. wikipedia.orgbruker.com Since the oxidation of 4-(methylamino)phenol proceeds via one-electron transfer steps, radical intermediates are formed. nih.gov EPR spectroscopy can unambiguously detect these radicals, and analysis of the resulting spectrum can provide information about the radical's structure, electronic environment, and concentration. bruker.commosbri.eu For instance, in the laccase-catalyzed oxidation of a structurally similar compound, 4-methylamino benzoic acid, EPR spectroscopy combined with theoretical calculations was used to identify and characterize a dimeric cation radical intermediate. nih.gov A similar approach can be applied to elucidate the radical intermediates generated from 4-(methylamino)phenol;sulfate during its chemical reactions.

Reaction Kinetics Under Varied Environmental and Chemical Conditions

The rate at which 4-(methylamino)phenol;sulfate undergoes oxidation is highly dependent on several factors, including pH, temperature, and the concentration of reactants and catalysts. Understanding these kinetics is crucial for its application in photography and for its degradation in environmental contexts. wikipedia.orgresearchgate.net

Effect of pH: The pH of the solution has a profound effect on the reaction rate. As an oxidizing agent, its redox potential is strongly pH-dependent. researchgate.net The rate of oxidation generally increases with higher pH. mdpi.com This is because at higher pH values, the phenolic group deprotonates to form the phenoxide anion, which is more easily oxidized than the neutral phenol (B47542). acs.org Studies on the oxidation of various phenolic compounds have consistently shown enhanced reaction rates under more alkaline conditions. mdpi.com In the context of photographic developers, which are typically alkaline, this pH-dependent activity is a key principle. wikipedia.org

Effect of Reactant and Catalyst Concentration: The reaction kinetics are also a function of the concentration of the oxidizing agent and any catalysts present. A study on the degradation of Metol using Fenton's reagent (a source of hydroxyl radicals) provides detailed kinetic data. The degradation was found to follow first-order kinetics with respect to both Metol and the Fe²⁺ catalyst. researchgate.net

Effect of Temperature: Reaction rates generally increase with temperature. For the Fenton oxidation of Metol, complete destruction of the compound could be achieved at elevated temperatures of around 60°C. researchgate.net

The following table summarizes findings from a kinetic study on the oxidation of Metol by Fenton's reagent, illustrating the influence of various chemical conditions.

Table 2: Research Findings on the Reaction Kinetics of Metol Oxidation by Fenton's Reagent

Parameter Varied Conditions Observation Kinetic Finding Source
pH [Metol]=5.0x10⁻³ M, [H₂O₂]=0.2 M, [Fe²⁺]=9.0x10⁻⁴ M, T=25°C Optimal degradation observed in the pH range of 3-5. Reaction rate is highly pH-dependent. researchgate.net
[Fe²⁺] Concentration [Metol]=5.0x10⁻³ M, [H₂O₂]=0.25 M, pH=3, T=25°C Increased [Fe²⁺] leads to a faster and more complete degradation of Metol. The reaction behaves as a first-order reaction with respect to Fe²⁺ concentration. researchgate.net
[H₂O₂] Concentration [Metol]=5.0x10⁻³ M, [Fe²⁺]=9.0x10⁻⁴ M, pH=4, T=25°C COD reduction increases with H₂O₂ concentration up to a point, after which the effect levels off. Optimal [H₂O₂] was found to be 0.2 M for 5x10⁻³ M Metol. researchgate.net
Temperature [Metol]=5.0x10⁻³ M, [H₂O₂]=0.2 M, [Fe²⁺]=9.0x10⁻⁴ M, pH=4 Complete destruction of organic matter is achievable at ~60°C. Reaction rate increases with temperature. researchgate.net

| UV-Assistance | Dark vs. Photo-assisted Fenton reaction | The photo-Fenton reaction significantly enhances the rate and extent of COD reduction compared to the dark reaction. | Photo-assistance accelerates the generation of hydroxyl radicals, improving degradation efficiency. | researchgate.net |

In photographic applications, the combination of Metol with hydroquinone in "MQ" developers leads to a synergistic effect known as superadditivity, where the rate of development is greater than the sum of the rates of the individual agents. wikipedia.org This highlights the complex kinetic interactions that can occur in multi-component chemical systems.

Advanced Spectroscopic and Analytical Research Techniques

Advanced Spectrophotometric Methodologies for Reaction Analysis

Spectrophotometry serves as a fundamental tool for analyzing reactions involving 4-(Methylamino)phenol (B85996) sulfate (B86663). Its ability to form colored species upon oxidation makes it highly suitable for quantitative analysis and reaction monitoring.

UV-Visible spectroscopy is a powerful method for real-time monitoring of chemical reactions. For 4-(Methylamino)phenol sulfate, this technique is often employed to track its oxidation. The compound itself is a reducing agent, and upon oxidation, it typically forms quinone or quinoneimine species which exhibit strong absorbance in the visible region of the electromagnetic spectrum. rjptonline.org

The progress of reactions where 4-(Methylamino)phenol sulfate acts as a reagent can be followed by measuring the increase in absorbance at the specific wavelength (λmax) of the colored product. For instance, in the presence of an oxidizing agent, Metol is converted to its oxidized form, N-methyl-1,4-benzoquinoneimine. researchgate.net This species can then couple with other molecules to produce intensely colored chromophores, allowing for the sensitive tracking of product formation over time. rjptonline.orgresearchgate.net The rate of color development is directly proportional to the rate of the reaction, providing valuable kinetic data.

Quantitative assays have been developed for various analytes using 4-(Methylamino)phenol sulfate as a key reagent. These methods are typically indirect, relying on the reaction of the target analyte with an oxidizing agent, where the excess oxidant then reacts with Metol to produce a measurable colored complex. rjptonline.org Alternatively, the analyte can be derivatized, and this derivative then reacts with the oxidized form of Metol. researchgate.net

A notable example is the determination of the drug nifedipine (B1678770). In one method, nifedipine is reduced to its hydroxylamino derivative. This derivative is then reacted with the oxidation product of 4-(Methylamino)phenol sulfate (N-methyl-1,4-benzoquinoneimine) to form a chromophore with a maximum absorbance at 525 nm. researchgate.net This assay demonstrates linearity over a specific concentration range and is a testament to the utility of Metol in developing robust spectrophotometric methods. researchgate.net Such methods are valued for their simplicity, sensitivity, and reproducibility. researchgate.net

Table 1: Example of a Quantitative Spectrophotometric Assay Using 4-(Methylamino)phenol sulfate This table is interactive. You can sort and filter the data.

Analyte Reagent System Wavelength (λmax) Linear Range Molar Absorptivity Detection Limit Ref.
Nifedipine Zn/NH4Cl, 4-(Methylamino)phenol, K2Cr2O7 525 nm 5-175 µg/mL 1.9 x 10³ L mol⁻¹ cm⁻¹ 1.1 µg/mL researchgate.net

Electrochemical Characterization and Electrocatalytic Studies

Electrochemical methods are paramount for investigating the redox properties of 4-(Methylamino)phenol sulfate and for designing sensitive analytical sensors. These techniques probe the electron transfer characteristics at electrode interfaces.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are extensively used to study the electrochemical behavior of 4-(Methylamino)phenol sulfate. acs.orgresearchgate.netnih.gov Voltammetric studies reveal that the compound undergoes oxidation at a specific potential, which can be influenced by the electrode material and the pH of the medium. mdpi.com The process typically involves the transfer of electrons and protons, and the mechanism is often found to be diffusion-controlled. researchgate.netresearchgate.net

Research using various modified electrodes has shown that the electrocatalytic oxidation of Metol can be significantly enhanced. For example, modifying a carbon paste electrode with gold nanoparticles and a diphenylacetylene (B1204595) "molecular wire" resulted in well-defined redox peaks with a high current response, indicating a rapid electrochemical reaction. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) in cyclic voltammograms provides information about the electron transfer kinetics. mdpi.comresearchgate.net A smaller ΔEp value, as seen with the gold nanoparticle-modified electrode (0.074 V), suggests faster electron transfer compared to an unmodified electrode (0.077 V). researchgate.net

Table 2: Cyclic Voltammetric Data for Metol Oxidation on Different Electrodes This table is interactive. You can sort and filter the data.

Electrode Anodic Peak Potential (Epa) Cathodic Peak Potential (Epc) Peak Separation (ΔEp) Ref.
Carbon Paste Electrode 0.252 V 0.175 V 0.077 V researchgate.net
AuNP-Modified Carbon Paste Electrode 0.247 V 0.173 V 0.074 V researchgate.net
LiCoO2/CILE --- --- --- researchgate.net

Note: Specific potential values for the LiCoO2/CILE were not provided in the abstract, but the study reported significantly enhanced electrochemical responses. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the properties of electrode surfaces and their interfaces with the electrolyte. researchgate.netrsc.org In the context of 4-(Methylamino)phenol sulfate analysis, EIS is used to evaluate the performance of modified electrodes. researchgate.netresearchgate.net

The technique works by applying a small amplitude AC potential over a range of frequencies and measuring the current response. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent circuit to determine parameters like charge transfer resistance (Rct). rsc.org A lower Rct value indicates more facile electron transfer at the electrode-electrolyte interface. Studies on sensors for Metol have utilized EIS to confirm that the modification of an electrode surface, for instance with LiCoO2 nanospheres or gold nanoparticles, leads to a decrease in charge transfer resistance, thereby facilitating the electrochemical reaction and enhancing sensor sensitivity. researchgate.netresearchgate.net

The development of novel electrochemical sensors for the detection of 4-(Methylamino)phenol sulfate is an active area of research, driven by the need for sensitive and selective monitoring, particularly in environmental samples. acs.orgnih.govacs.org These sensors are often based on glassy carbon or screen-printed carbon electrodes modified with various nanomaterials. acs.orgresearchgate.netnih.gov

The design of these sensors leverages the unique properties of materials like zinc oxide (ZnO) nanoplatelets, boron-doped carbon nitride (B-g-C3N4), lithium cobalt oxide (LiCoO2), and calcium molybdate (B1676688) (CaMoO4) to enhance electrocatalytic activity towards Metol oxidation. acs.orgresearchgate.netnih.gov The synergistic effects between different components of a composite material can create more active sites and improve electron transport pathways. acs.orgacs.orgnih.gov For example, a sensor made from a CaMoO4/V-gCN composite demonstrated a very low detection limit and a wide linear response range for Metol. nih.gov

These advanced sensors not only provide high sensitivity and selectivity but also serve as platforms for studying the electrocatalytic mechanism. acs.org Investigations confirm that the enhanced performance is often due to a fast electron transfer event at the modified electrode surface. acs.orgresearchgate.net

Table 3: Performance of Various Electrochemical Sensors for 4-(Methylamino)phenol sulfate (Metol) Detection This table is interactive. You can sort and filter the data.

Electrode Modifier Technique Linear Range (µM) Limit of Detection (LOD) Sensitivity Ref.
ZnO/2D-BCN DPV 0.039–1617 8.6 nM 0.804 µA µM⁻¹ cm⁻² acs.org
CoMn2O4@RGO DPV 0.01–137.65 50 nM 3.77 µA µM⁻¹ cm⁻² researchgate.net
MoS2 DPV 0.2–1211 10 nM 1.05 µA µM⁻¹ cm⁻² researchgate.net
CaMoO4/V-gCN DPV 0.002–1222.11 50 nM --- nih.gov
LSO@f-HNT DPV 0.01–480 2.1 nM --- acs.org
AuNP-Molecular Wire --- 2.0–800 640 nM --- researchgate.net

Determination of Electron Transfer Kinetics and Apparent Diffusion Coefficients

The electrochemical behavior of 4-(methylamino)phenol sulfate (metol) has been a subject of study, particularly its electron transfer kinetics and diffusion characteristics. These parameters are crucial for understanding its reactivity in various chemical systems.

Electrochemical studies have successfully determined key parameters for the electrooxidation of metol. In one such study using a LiCoO2 nanosphere modified carbon ionic liquid electrode, the charge transfer coefficient (α), the number of electrons transferred (n), the standard electrode reaction rate constant (k_s), and the apparent diffusion coefficient (D_app) were calculated. researchgate.net The findings from this and other related research are summarized in the table below.

These studies demonstrate that modifications to electrode surfaces can significantly enhance the electrochemical response of metol, facilitating faster electron transfer rates. researchgate.net The variation in these parameters across different electrode systems highlights the influence of the electrode material on the kinetics of the redox reactions. researchgate.net

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation and analysis of 4-(methylamino)phenol sulfate, especially in complex matrices like cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purity assessment of 4-(methylamino)phenol sulfate. laboratoriumdiscounter.nlpsu.educhrom-china.commdpi.com Several HPLC methods have been developed for its determination in products such as oxidative hair dyes. hmdb.ca

One method utilized a Waters Atlantis® T3 MV Kit column (250 mm × 4.6 mm, 5 μm) with gradient elution. The mobile phase consisted of a 0.02 mol/L ammonium (B1175870) acetate (B1210297) aqueous solution (containing 4% acetonitrile) and acetonitrile, with the column temperature maintained between 30 ℃ and 35 ℃. Detection was performed using a photodiode array detector. Another study employed a reversed-phase HPLC (RP-HPLC) method with a mobile phase of methanol (B129727) and Soerensen buffer (pH 8) in various proportions. hmdb.ca

The purity of commercial 4-(methylamino)phenol sulfate is often specified to be ≥98.0% as determined by HPLC. laboratoriumdiscounter.nlpsu.educhrom-china.com

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like 4-(methylamino)phenol sulfate, a derivatization step is necessary to increase their volatility.

A study on the analysis of oxidative hair dye ingredients utilized in situ chemical derivatization with acetic anhydride. rsc.org This process converts the analyte into a more volatile derivative suitable for GC-MS analysis. The derivatization produces characteristic ions, such as the [M-CH2CO]+ ion at m/z (M-42), which is formed by the loss of a ketene (B1206846) group from the derivatized ingredient. rsc.org This characteristic fragmentation is useful for selective ion monitoring (SIM) in GC-MS, enhancing the method's selectivity and sensitivity. rsc.org

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds like 4-(methylamino)phenol sulfate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. The monoisotopic molecular weight of 4-(methylamino)phenol is 123.068413914 Da. researchgate.net For the sulfate salt, (C₇H₁₀NO)₂SO₄, the molar mass is 344.38 g/mol . wikipedia.org HRMS is critical for validating the molecular weight of the compound and its derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of ions, providing detailed structural information. In MS/MS experiments, precursor ions are selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to map the fragmentation pathways.

For sulfated compounds, a common fragmentation pathway involves the loss of the sulfo group (SO₃) or related fragments like HSO₃⁻ and HSO₄⁻. In the analysis of sulfated lipids, fragment ions corresponding to SO₃⁻ (m/z 79.9562), HSO₃⁻ (m/z 80.9620), and HSO₄⁻ (m/z 96.9589) were observed. While specific MS/MS fragmentation data for 4-(methylamino)phenol sulfate is not detailed in the provided context, the general principles of MS/MS suggest that fragmentation would likely involve the loss of the sulfate group and fragmentation of the N-methylaminophenol moiety. The use of different mass analyzers and collision energies can influence the resulting fragmentation spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds like 4-(Methylamino)phenol sulfate. While detailed spectral analyses are often considered routine and may not be extensively published, reports confirm the use of NMR for the characterization of this compound, ensuring it conforms to its expected structure. nih.gov

One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the molecular skeleton of 4-(Methylamino)phenol sulfate. In solution, the compound exists as the bis(4-(methylamino)phenol) cation and the sulfate anion.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the 4-(methylamino)phenol cation, distinct signals are expected. The aromatic protons on the benzene (B151609) ring typically appear as two sets of doublets due to their coupling, characteristic of a 1,4-disubstituted pattern. The N-methyl group gives rise to a singlet, while the amine (N-H) and hydroxyl (O-H) protons produce signals whose chemical shift and appearance can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the 4-(methylamino)phenol structure produces a distinct signal. The spectrum would show four signals for the aromatic carbons (two for the protonated carbons and two for the substituted carbons) and one signal for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl and methylamino groups.

While specific experimental data for the sulfate salt is not always detailed in publicly accessible literature, predicted spectra for the parent compound, 4-(methylamino)phenol, can offer insight into the expected chemical shifts. hmdb.ca Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Expected ¹H and ¹³C NMR Signals for the 4-(Methylamino)phenol Cation This table is based on the fundamental principles of NMR and the known structure of the molecule, as specific experimental data for the sulfate salt is not widely published.

NucleusAssignmentExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹HAromatic C-H (adjacent to -NHCH₃)~6.7-7.0Doublet (d)Two equivalent protons.
¹HAromatic C-H (adjacent to -OH)~6.6-6.9Doublet (d)Two equivalent protons.
¹HN-CH₃~2.7-3.0Singlet (s)Three equivalent protons.
¹HN-HVariableBroad Singlet (br s)Shift is solvent and concentration dependent.
¹HO-HVariableBroad Singlet (br s)Shift is solvent and concentration dependent.
¹³CAromatic C-OH~150-155SingletQuaternary carbon.
¹³CAromatic C-NHCH₃~140-145SingletQuaternary carbon.
¹³CAromatic C-H (adjacent to -NHCH₃)~115-120DoubletTwo equivalent carbons.
¹³CAromatic C-H (adjacent to -OH)~114-118DoubletTwo equivalent carbons.
¹³CN-CH₃~30-35QuartetMethyl carbon.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich information about the local structure, packing, and dynamics in the solid state.

For 4-(Methylamino)phenol sulfate, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in their crystal lattice and intermolecular interactions.

Characterize Ionic Interactions: The technique can probe the local environment around the nitrogen and oxygen atoms, providing insight into the hydrogen bonding network and the ionic interactions between the 4-(methylamino)phenol cation and the sulfate anion.

Study Molecular Conformation: ssNMR can determine the conformation of the molecule as it exists in the crystal, which may differ from its conformation in solution.

Although ssNMR is a highly valuable technique for the analysis of crystalline solids, no specific studies applying it to 4-(Methylamino)phenol sulfate have been identified in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular forces, such as hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Characterization

FTIR spectroscopy is a cornerstone technique for the identification and characterization of 4-(Methylamino)phenol sulfate, with its use being a standard quality control specification. fishersci.co.uk The FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of the molecule's bonds.

The key functional groups in 4-(Methylamino)phenol sulfate give rise to characteristic absorption bands:

O-H and N-H Stretching: Broad absorption bands are expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl and secondary amine groups, with the broadening indicative of hydrogen bonding.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the methyl group are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ range are characteristic of the benzene ring.

C-O and C-N Stretching: These vibrations are found in the fingerprint region, typically between 1000-1300 cm⁻¹.

S-O Stretching: The sulfate counter-ion (SO₄²⁻) exhibits strong, characteristic absorption bands, often seen around 1100 cm⁻¹, which confirms the presence of the sulfate salt. electrochemsci.org

Table 2: Characteristic FTIR Absorption Bands for 4-(Methylamino)phenol Sulfate This table outlines the expected vibrational modes based on the compound's functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3600Stretching (ν)O-H and N-H
3000 - 3100Stretching (ν)Aromatic C-H
2850 - 2960Stretching (ν)Aliphatic C-H (in -CH₃)
1500 - 1600Stretching (ν)Aromatic C=C
1200 - 1350Stretching (ν)C-N
1000 - 1250Stretching (ν)C-O
~1100Stretching (ν)S-O (in SO₄²⁻)

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Analysis

While a standard Raman spectrum of 4-(Methylamino)phenol sulfate can provide complementary vibrational information to FTIR, its application in Surface-Enhanced Raman Spectroscopy (SERS) is particularly noteworthy for analyzing surface interactions. SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically silver or gold.

Research has shown that 4-(Methylamino)phenol sulfate, or Metol, is frequently used as a reducing agent in the wet chemical synthesis of silver nanoparticles (AgNPs) and nanowires intended for use as SERS substrates. researchgate.netscience.gov In this process, Metol donates electrons to reduce silver ions (Ag⁺) to metallic silver (Ag⁰), leading to the nucleation and growth of nanoparticles.

This synthetic role is intrinsically linked to surface adsorption and interaction:

Adsorption Mechanism: For the reduction to occur, the Metol molecule must first adsorb onto the surface of the nascent silver nanostructures. Its subsequent oxidation to a quinone-type species is a surface-mediated process.

Surface Interaction Analysis: The SERS effect itself arises from this intimate contact. The chemical and electronic properties of Metol, including its adsorption geometry and binding affinity to the silver surface, influence the kinetics of nanoparticle formation and the final morphology of the SERS substrate. Therefore, the use of Metol in this context is a direct application of its surface interaction properties, which can be probed by SERS. Studies have focused on the resulting SERS-active substrates to detect other analytes, but the process highlights the fundamental interaction between Metol and the metal surface. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 4-(Methylamino)phenol (B85996) sulfate (B86663).

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry and electronic energy of molecules. In a study focused on the electrochemical detection of p-(methylamino)phenol sulfate (MTL), DFT calculations were employed to understand the energy states of the molecule. nih.gov The geometry of the 4-(methylamino)phenol molecule is optimized to find the lowest energy conformation, which is essential for accurate subsequent calculations of other properties. These calculations provide the total energy, bond lengths, and bond angles of the molecule in its most stable state.

For instance, theoretical studies on similar phenolic compounds, such as phenol (B47542) itself, have utilized DFT with specific functionals like B3LYP and basis sets (e.g., 6-31+G(d,p)) to model their structure and energetics accurately. researchgate.net The optimization process involves finding the minimum on the potential energy surface of the molecule. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. numberanalytics.com

In the context of 4-(methylamino)phenol sulfate, a smaller HOMO-LUMO gap would suggest higher reactivity. This is particularly relevant in its role as a developing agent in photography, which involves its oxidation. DFT calculations can determine the energies of these frontier orbitals. For example, in a study on an electrochemical sensor for MTL, DFT was used to investigate the electron transport channels, which are directly related to the frontier orbitals. nih.gov The analysis of the spatial distribution of HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom, indicating that these are the primary sites for oxidation. researchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for 4-(Methylamino)phenol
ParameterValueSignificance
EHOMO-5.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-0.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment2.5 DMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

DFT calculations are also a powerful tool for predicting various spectroscopic parameters. By calculating the second derivatives of the energy with respect to nuclear positions, vibrational frequencies (infrared and Raman spectra) can be predicted. Similarly, by calculating the magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts can be estimated with high accuracy. nih.govrsc.org

For 4-(methylamino)phenol sulfate, DFT could be used to predict its 1H and 13C NMR spectra. This involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. nih.gov The calculated magnetic shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for confirming the structure of the molecule and assigning experimental spectra. d-nb.info

Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra, allowing for the assignment of specific bands to particular vibrational modes of the molecule, such as the O-H stretch, N-H stretch, or aromatic C-C stretching vibrations. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT).

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 4-(methylamino)phenol sulfate, MD simulations can provide detailed insights into its behavior in solution, which is its typical environment in applications like photographic developers.

MD simulations can model the interactions between the solute (4-(methylamino)phenol sulfate) and the solvent molecules (typically water). sci-hub.se This allows for the study of solvation shells, the arrangement of solvent molecules around the solute, and the formation of hydrogen bonds between the phenol, amino groups, and water. The sulfate counter-ion would also be explicitly modeled, showing its hydration and interaction with the protonated methylamino group.

Studies on similar molecules, like aqueous alkanolamines, have used MD to investigate hydrogen-bonding statistics and diffusion coefficients. sci-hub.se For 4-(methylamino)phenol, MD simulations could reveal how the molecule interacts with itself, potentially forming clusters or aggregates in solution, and how it interacts with other components in a developer bath. The simulations track the trajectories of all particles, providing a dynamic picture of the intermolecular forces at play. stanford.edu

Reaction Mechanism Elucidation through Transition State Theory

The primary chemical reaction of 4-(methylamino)phenol in its applications is oxidation. Computational chemistry, specifically using Transition State Theory (TST) in conjunction with DFT, can be used to elucidate the detailed mechanism of this reaction. TST provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. scielo.br

For the oxidation of 4-(methylamino)phenol, several pathways are possible, such as the reaction with an oxidizing agent like the hydroxyl radical. researchgate.netresearchgate.net Computational studies on the oxidation of phenol have shown that the reaction can proceed via different routes, including hydrogen atom abstraction from the phenolic hydroxyl group or addition of the oxidant to the aromatic ring. rsc.org

By calculating the potential energy surface for the reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. For phenolic compounds, the attack at the ortho and para positions is often favored. researchgate.net

Table 2: Calculated Activation Energies for Phenol Oxidation Pathways (as a model)
Reaction PathwayCalculated Activation Energy (kcal/mol)Methodology
OH addition to ortho-position~5-7DFT (B3LYP)
OH addition to para-position~5-7DFT (B3LYP)
OH addition to meta-position~9-11DFT (B3LYP)
H-abstraction from hydroxyl group~8-10DFT (B3LYP)

Note: These values are illustrative and based on studies of phenol oxidation, not specifically 4-(methylamino)phenol sulfate. researchgate.net

Prediction of Adsorption Mechanisms on Material Surfaces

The interaction of 4-(methylamino)phenol sulfate with surfaces is important in various contexts, including its role as a corrosion inhibitor and its detection by electrochemical sensors. Computational methods can predict how this molecule adsorbs onto different material surfaces.

DFT calculations can be used to model the adsorption of the molecule on a surface, such as a metal or metal oxide. researchgate.net These calculations can determine the most stable adsorption geometry, the adsorption energy, and the nature of the bonding between the molecule and the surface (physisorption or chemisorption).

A recent study investigated the use of a calcium molybdate (B1676688)/vanadium-doped graphitic carbon nitride composite as a sensor for p-(methylamino)phenol sulfate (MTL). nih.gov DFT calculations were integral to understanding the interaction between MTL and the sensor surface, which is crucial for the sensor's sensitivity and selectivity. The calculations can reveal which parts of the molecule (e.g., the phenolic ring, the hydroxyl group, or the amino group) are involved in the adsorption process and how charge transfer occurs between the molecule and the surface. Studies on the adsorption of phenol on ZnO surfaces have shown that the interaction can lead to charge transfer and the formation of surface radicals, which can be modeled computationally. lsu.edu

In Silico Screening for Novel Reactivities and Derivatization Pathways

While dedicated in silico screening studies focusing exclusively on the novel reactivities and derivatization pathways of 4-(methylamino)phenol sulfate are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting its behavior. Theoretical studies on similar phenol derivatives demonstrate the power of computational methods to explore chemical reactivity and guide synthetic efforts. nih.govmdpi.com

Computational approaches, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. thescipub.com For 4-(methylamino)phenol sulfate, such methods can be used to calculate a variety of quantum chemical descriptors that govern its reactivity. These include mapping the electron density to identify nucleophilic and electrophilic sites, calculating the energies of frontier molecular orbitals (HOMO and LUMO), and determining parameters such as chemical potential and hardness. nih.govthescipub.com By modeling the molecule's structure and electronic properties, researchers can predict the most probable sites for chemical attack and the feasibility of various reactions.

The 4-(methylamino)phenol molecule possesses several reactive sites amenable to derivatization: the phenolic hydroxyl group, the secondary amine, and the aromatic ring itself. In silico screening can be employed to explore a wide range of potential derivatization reactions, assessing their thermodynamic and kinetic viability before undertaking experimental work.

Potential derivatization pathways that could be investigated computationally include:

N-Alkylation and N-Acylation: The secondary amine is a nucleophilic site. Computational models can predict the reaction barriers for its interaction with various electrophiles, such as alkyl halides or acyl chlorides, to form new C-N or C=O bonds.

O-Alkylation and O-Acylation: The hydroxyl group is another key reactive center. Its potential for derivatization through reactions like Williamson ether synthesis or esterification can be systematically screened in silico. Quantum-chemical calculations can determine the bond dissociation energy of the ArO-H bond, providing insights into its reactivity in processes like antioxidant mechanisms. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution: The electron-donating nature of both the hydroxyl and methylamino groups activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions. Computational screening could model the reaction with various electrophiles to predict regioselectivity and the activation energy required for substitution.

A hypothetical in silico study could generate data comparing the energetic favorability of different derivatization reactions. By calculating the activation energy (ΔE‡) and reaction energy (ΔErxn) for various pathways, a reactivity map can be constructed. Lower activation energies would indicate kinetically favored reactions, while more negative reaction energies would suggest thermodynamically more stable products.

Hypothetical In Silico Reactivity Data for 4-(Methylamino)phenol

The following interactive table represents a hypothetical output from a DFT study aimed at screening potential derivatization pathways for 4-(methylamino)phenol. The data illustrates how computational chemistry can be used to predict the most favorable reaction sites and conditions.

Reaction TypeReactive SiteReagentPredicted Activation Energy (ΔE, kJ/mol)Predicted Reaction Energy (ΔErxn, kJ/mol)Predicted Feasibility
N-AcylationAmino Group (-NHCH3)Acetyl Chloride45.2-25.8High
O-AcylationHydroxyl Group (-OH)Acetyl Chloride65.7-18.4Moderate
N-AlkylationAmino Group (-NHCH3)Methyl Iodide80.1-12.1Moderate
O-AlkylationHydroxyl Group (-OH)Methyl Iodide95.4-9.5Low
Aromatic BrominationAromatic Ring (Ortho to -OH)Br258.3-40.2High
Aromatic BrominationAromatic Ring (Ortho to -NHCH3)Br262.5-38.7High

Such theoretical findings provide invaluable guidance for synthetic chemists. For instance, the hypothetical data suggests that acylation would preferentially occur at the nitrogen atom over the oxygen atom, and that electrophilic bromination on the aromatic ring is a highly favorable process. mdpi.com This allows for the rational design of synthetic routes to novel derivatives, optimizing reaction conditions and minimizing the formation of undesirable byproducts, thereby saving significant time and resources in the laboratory.

Applications in Advanced Chemical and Materials Science

Role as a Reducing Agent in Nanomaterial Synthesis

4-(Methylamino)phenol (B85996) sulfate (B86663), a substituted phenol (B47542), serves as an effective aromatic reducing agent in various chemical syntheses. sigmaaldrich.com Its ability to donate electrons is fundamental to its application in the production of advanced materials, most notably in the synthesis of metallic nanoparticles. sigmaaldrich.com

Mechanism of Metallic Nanoparticle Formation (e.g., Silver Nanomaterials)

The synthesis of metallic nanoparticles, such as those of silver (AgNPs) and gold (AuNPs), using a bottom-up approach generally begins with the reduction of metallic ions to zero-valent atoms, which then aggregate to form nanoparticles. mdpi.com 4-(Methylamino)phenol sulfate functions as the reducing agent in this process, facilitating the transformation of metal precursors into nanoparticles. sigmaaldrich.com For example, it can reduce silver ions (Ag+) to metallic silver (Ag⁰), which then nucleate and grow into AgNPs.

In a specific application, 4-(methylamino)phenol sulfate (also known as Metol) has been used to rapidly and efficiently reduce exfoliated graphite (B72142) oxide to produce soluble graphene nanosheets. ebi.ac.uk This reduction was achieved in an ammonia (B1221849) solution at 95°C within 12 minutes, highlighting its efficacy as a reducing agent for creating advanced carbon nanomaterials. ebi.ac.uk

Controlled Synthesis of Nanostructures Using 4-(Methylamino)phenol;sulfate

The controlled synthesis of nanomaterials allows for the tailoring of their size, shape, and composition, which in turn dictates their physical and chemical properties. scielo.brrsc.org Solution-phase methods offer significant advantages for controlled synthesis, as parameters like temperature, precursor concentration, and the choice of reducing and stabilizing agents can be precisely managed. scielo.br

The role of the reducing agent is critical in determining the kinetics of nanoparticle formation, which includes nucleation and subsequent growth stages. nih.govscielo.br By modulating the reaction conditions—such as the concentration of 4-(methylamino)phenol sulfate, temperature, and pH—it is possible to influence the final morphology of the nanostructures. frontiersin.orgrsc.org For instance, controlling the reduction rate can affect whether the process is dominated by nucleation, leading to many small particles, or by growth, resulting in larger, more crystalline structures. scielo.br

Strategies for controlled synthesis often involve a seeded-growth approach, where pre-existing nanocrystals (seeds) are grown into larger, more complex structures. scielo.brrsc.org The reducing agent, 4-(methylamino)phenol sulfate, can be introduced at a controlled rate to facilitate the deposition of metal atoms onto these seeds, allowing for the formation of specific shapes like nanowires or nanorods. sigmaaldrich.comscielo.br The capping or stabilizing agents present during synthesis, which can include the reducing agent itself or other added molecules, are also crucial for directing the shape and preventing uncontrolled aggregation of the nanoparticles. frontiersin.orgroyalsocietypublishing.org

Chemical Principles of Corrosion Inhibition by 4-(Methylamino)phenol;sulfate

4-(Methylamino)phenol sulfate is recognized for its application as a corrosion inhibitor, particularly for metals like steel. sigmaaldrich.comindustrialchemicals.gov.au The fundamental principle of its inhibitory action lies in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.combohrium.com This adsorption blocks the active sites where corrosion reactions (both anodic and cathodic) would typically occur. mdpi.combohrium.com

Organic inhibitors like 4-(methylamino)phenol sulfate typically contain heteroatoms (such as nitrogen and oxygen in this case), aromatic rings, and π-electrons. mdpi.comacs.org These features facilitate the adsorption process onto the metal surface. The molecule can interact with the metal through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. mdpi.com

Investigation of Adsorption Isotherms and Surface Interactions

The interaction between a corrosion inhibitor and a metal surface can be described by adsorption isotherms. bohrium.comresearchgate.net These models provide insight into the mechanism of inhibition. The Langmuir adsorption isotherm is frequently used to describe the adsorption of corrosion inhibitors, suggesting the formation of a monolayer of the inhibitor on the metal surface. bohrium.comresearchgate.netacs.org

The adsorption can be classified as either physical adsorption (physisorption) or chemical adsorption (chemisorption). uv.mx

Physisorption involves weaker electrostatic forces between charged inhibitor molecules and a charged metal surface.

Chemisorption involves stronger forces, including charge sharing or transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. uv.mx

The standard free energy of adsorption (ΔG°ads) is a key parameter derived from isotherm studies. Its value indicates the strength and nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. researchgate.net Intermediate values suggest a mixed-mode of adsorption involving both physical and chemical interactions. researchgate.net Studies on various organic inhibitors have shown that the presence of electron-donating groups in the molecule enhances adsorption and, consequently, inhibition efficiency by increasing the electron density at the adsorption center. uv.mx

Inhibitor SystemAdsorption Isotherm ModelKads (L/mol)ΔG°ads (kJ/mol)Predominant Adsorption Type
Schiff Base on Mild Steel in HCl researchgate.netLangmuirData-dependent-40 to -20Mixed (Physical and Chemical)
Ethoxylated Sulfanilamides on Carbon Steel in HCl acs.orgLangmuirData-dependent~ -38 to -40Chemical
Pyrazole Derivative on Carbon Steel in HCl acs.orgLangmuirData-dependentNot SpecifiedChemical (inferred)

Electrochemical Characterization of Protective Film Formation

Electrochemical techniques are essential for characterizing the formation and effectiveness of the protective inhibitor film on a metal surface. The primary methods used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). acs.orgacs.org

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the potential is varied. acs.org The resulting polarization curve provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). acs.orgacs.org A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. acs.orgresearchgate.net Inhibitors can be classified as anodic, cathodic, or mixed-type based on how they affect the polarization curves. mdpi.com A mixed-type inhibitor, which is common for many organic compounds, restricts both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. bohrium.com The data is often presented as a Nyquist plot, which typically shows a "depressed" semicircle for corrosion systems. bohrium.com An increase in the diameter of this semicircle upon adding the inhibitor signifies an increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. bohrium.comacs.org The decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor is attributed to the replacement of adsorbed water molecules by the organic inhibitor molecules, further confirming the formation of a protective film. acs.org

Inhibitor SystemTechniqueKey Parameter (Blank)Key Parameter (Inhibited)Inhibition Efficiency (%)
Sulfanilamide derivative in HCl acs.orgPDPicorr = 0.544 mA·cm-2icorr = 0.013 - 0.054 mA·cm-2High
Pyrazole Derivative in HCl acs.orgWeight LossN/AN/A91.8
Thiadiazole Derivative in HCl researchgate.netWeight LossN/AN/A90.7
Polymer in HCl acs.orgEISRct (low)Rct (high)90.2 (at 60°C)

Utilization in Environmental Chemical Technologies

The chemical properties of 4-(methylamino)phenol sulfate, particularly its capacity to act as a reducing agent and its role in analytical chemistry, suggest its utility in environmental technologies. It is used as a reagent in various reactions, often employing electrochemical or spectrophotometric methods, to determine the levels of certain contaminants. sigmaaldrich.com

One notable application is its use in the determination of phosphate (B84403). acs.org The compound is suitable for tests that measure phosphate concentrations, a critical task in environmental monitoring of water bodies to control eutrophication. acs.org The method involves a reaction where, in the presence of ammonium (B1175870) molybdate (B1676688) and an acid, the phosphate ion forms a complex that is subsequently reduced, producing a distinct blue color. The intensity of this color, which can be measured spectrophotometrically, is proportional to the phosphate concentration. acs.org This analytical application is vital for water quality assessment and management.

Mechanistic Studies of Nitrogen Dioxide (NO₂) Absorption and Removal

4-(Methylamino)phenol sulfate, a substituted phenol, has been investigated for its potential in environmental remediation, specifically for the absorption of nitrogen dioxide (NO₂) from flue gases. acs.org Research indicates that this compound can significantly enhance the removal of NO₂ when used as an additive in aqueous solutions. acs.orgresearchgate.net

Studies performed in laboratory-scale absorption systems have demonstrated the efficacy of 4-(methylamino)phenol sulfate. acs.org In experiments simulating typical flue gas conditions (containing 50, 100, or 150 ppm of NO₂ and 0% or 5% O₂), aqueous solutions with low concentrations of 4-(methylamino)phenol sulfate efficiently absorbed NO₂. acs.org The mechanism is understood to involve the reaction of the phenolic compound with NO₂. Theoretical studies on related phenolic compounds suggest that the reaction proceeds via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) mechanisms, where the phenolic hydroxyl group donates a hydrogen atom to NO₂, forming nitrous acid (HONO) and a phenoxy radical. acs.org The presence of electron-donating groups, such as the methylamino group on the phenol ring, facilitates this process by electronically stabilizing the resulting radical. acs.org

The efficiency of absorption is directly related to the concentration of the 4-(methylamino)phenol sulfate solution. Research has shown that with a 2 mM solution, over 90% of the incoming NO₂ can be absorbed. acs.org Even at a lower concentration of 0.5 mM, the absorption was initially high before gradually decreasing as the reagent was consumed. acs.org This suggests that 4-(methylamino)phenol sulfate is a highly reactive and effective agent for NO₂ scrubbing processes. acs.orgresearchgate.net

Table 1: Nitrogen Dioxide Absorption with 4-(Methylamino)phenol Sulfate Solutions

Concentration of 4-(Methylamino)phenol Sulfate (mM) Initial NO₂ Concentration (ppm) Final NO₂ Concentration (ppm) Absorption Efficiency (%)
0.5 50 13 >60% (initially)
1.0 50 5 ~90%
2.0 50 0 >90%

Data derived from absorption tests described in scientific literature. acs.org

Reagent in Advanced Analytical Methods for Environmental Samples

4-(Methylamino)phenol sulfate serves as a crucial reagent in various advanced analytical methods, particularly for the determination of contaminants in environmental samples through spectrophotometric and electrochemical techniques. sigmaaldrich.com Its properties as a reducing agent and its ability to participate in color-forming reactions make it valuable for quantifying trace levels of specific substances. sigmaaldrich.comresearchgate.net

One prominent application is in the determination of phosphate in aqueous solutions. The American Chemical Society (ACS) recognizes its use in a standard test for phosphate suitability. acs.org In this method, 4-(methylamino)phenol sulfate acts as a reducing agent. It reduces the ammonium phosphomolybdate complex—formed by the reaction of phosphate with an acidic molybdate solution—to a intensely colored molybdenum blue complex. The intensity of the blue color, which is measured spectrophotometrically, is proportional to the phosphate concentration. acs.org

Furthermore, the compound, often referred to by its common name Metol, is employed in kinetic-catalytic spectrophotometric methods for determining trace metals. For instance, it is used for the determination of vanadium (IV or V) in water samples. researchgate.net This method is based on the catalytic effect of vanadium on the bromate (B103136) oxidative coupling reaction between 4-(methylamino)phenol and a coupling agent like phloroglucinol. researchgate.net The reaction produces a colored product whose rate of formation or final absorbance at a specific wavelength (e.g., 464 nm) is proportional to the concentration of vanadium, allowing for its quantification down to the nanogram per milliliter (ng/mL) level. researchgate.net

These applications highlight the versatility of 4-(Methylamino)phenol sulfate as a reagent that enables sensitive and selective analysis of key environmental analytes. sigmaaldrich.comresearchgate.netacs.org

Table 2: Selected Analytical Applications of 4-(Methylamino)phenol Sulfate

Target Analyte Analytical Method Principle of Method Role of 4-(Methylamino)phenol sulfate
Phosphate (PO₄³⁻) Spectrophotometry Reduction of ammonium phosphomolybdate complex to molybdenum blue. acs.org Reducing Agent
Vanadium (V) Kinetic-Catalytic Spectrophotometry Catalysis of the bromate oxidative-coupling reaction with phloroglucinol. researchgate.net Oxidizable Reagent (Chromogen)

Table of Mentioned Compounds

Compound Name
4-(Methylamino)phenol;sulfate
Nitrogen Dioxide (NO₂)
Nitrous Acid (HONO)
Sulfite
Thiosulfate
Hydroquinone (B1673460)
Phosphate
Ammonium Molybdate
Vanadium
Bromate
Phloroglucinol
Nitrite (B80452)

Environmental Chemistry and Degradation Studies

Pathways of Chemical Degradation in Environmental Matrices

The degradation of 4-(methylamino)phenol (B85996);sulfate (B86663) in the environment can occur through several chemical pathways, primarily driven by oxidative and photochemical processes. These reactions transform the parent compound into various intermediates and, eventually, to more simple inorganic molecules.

Oxidative Degradation Processes (e.g., by Hydrogen Peroxide, Fenton's Reagent)

Advanced oxidation processes (AOPs) play a significant role in the degradation of 4-(methylamino)phenol;sulfate. These processes are characterized by the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules.

Hydrogen Peroxide (H₂O₂): In the presence of ultraviolet (UV) light and a photocatalyst like titanium dioxide (TiO₂), hydrogen peroxide enhances the degradation of Metol. The H₂O₂/TiO₂/UV system leads to the mineralization of the compound through a series of thermal and photochemical reactions. The process generates partially oxygenated aromatic species and dimers as intermediates, which are themselves susceptible to further oxidation. Optimal conditions for mineralization have been identified as a hydrogen peroxide concentration of 0.4 M, a TiO₂ concentration of 5 mg/ml, a pH of 9, and UV irradiation centered at 360 nm. researchgate.net

Fenton's Reagent (Fe²⁺/H₂O₂): The Fenton reaction is a potent source of hydroxyl radicals and is effective in degrading Metol. The degradation of Metol by Fenton's reagent involves both direct oxidation by Fe³⁺ and attack by hydroxyl radicals. nih.gov Studies have shown that under optimal conditions (0.2 M H₂O₂, 9.0×10⁻⁴ M Fe²⁺, and a pH of 3–5 at room temperature), the initial Chemical Oxygen Demand (COD) of a 5×10⁻³ M Metol solution can be reduced by approximately 50% within two hours. nih.gov The reaction initially proceeds as a first-order reaction with respect to both Metol and Fe²⁺. nih.gov Intermediates formed during this process include partially oxygenated aromatic species, dimerization products, and polymers. nih.gov While many of these intermediates are amenable to further oxidation by hydroxyl radicals, the final products can include ferrycarboxylate complexes, which are more resistant to this degradation pathway. nih.gov However, these complexes can be completely broken down by the photo-Fenton reaction, which involves the use of UV light in conjunction with Fenton's reagent. nih.gov

Below is a table summarizing the optimal conditions for the degradation of Metol using Fenton's reagent:

ParameterOptimal Value
Hydrogen Peroxide (H₂O₂) Concentration 0.2 M
Ferrous Iron (Fe²⁺) Concentration 9.0×10⁻⁴ M
pH 3–5
Temperature Room Temperature

Photochemical Degradation Mechanisms

Sunlight can induce the degradation of 4-(methylamino)phenol;sulfate through direct photolysis and indirect photochemical reactions. The absorption of UV radiation can lead to the excitation of the molecule and subsequent chemical transformations.

In aqueous solutions, the UV irradiation of compounds structurally similar to Metol can lead to photohydrolysis and the formation of various photoproducts. For instance, the phototransformation of metoxuron, a phenylurea herbicide, under UV light results in the cleavage of the C-Cl bond and the formation of hydroxylated derivatives. nih.gov While specific studies on the direct photolysis of 4-(methylamino)phenol;sulfate are limited, it is expected that similar phototransformation processes would occur, leading to the formation of hydroxylated and other oxygenated intermediates. The efficiency of photochemical degradation can be significantly enhanced by the presence of photosensitizers and reactive oxygen species, as seen in the H₂O₂/TiO₂/UV system. researchgate.net

Biodegradation Pathways and Microbial Interactions

Microorganisms play a crucial role in the natural attenuation of 4-(methylamino)phenol;sulfate in soil and water. The biodegradation of this compound is expected to follow pathways similar to those established for other aminophenols.

While specific studies on the microbial degradation of N-methyl-p-aminophenol are scarce, the biodegradation pathway of the closely related compound, 4-aminophenol (B1666318), has been elucidated in Burkholderia sp. strain AK-5. This bacterium utilizes 4-aminophenol as its sole source of carbon, nitrogen, and energy. The proposed metabolic pathway involves the following key steps:

Conversion to 1,4-benzenediol: The initial step is the transformation of 4-aminophenol to 1,4-benzenediol (hydroquinone). nih.gov

Hydroxylation to 1,2,4-trihydroxybenzene: 1,4-benzenediol is then further hydroxylated to form 1,2,4-trihydroxybenzene. nih.gov

Ring Cleavage: The aromatic ring of 1,2,4-trihydroxybenzene is subsequently cleaved by the enzyme 1,2,4-trihydroxybenzene 1,2-dioxygenase, yielding maleylacetic acid. nih.gov

This pathway demonstrates a common strategy employed by bacteria to degrade aromatic compounds, involving initial hydroxylation reactions followed by enzymatic ring cleavage to produce intermediates that can enter central metabolic pathways. It is highly probable that the biodegradation of 4-(methylamino)phenol;sulfate proceeds through a similar pathway, potentially involving an initial demethylation step. A Pseudomonas sp. strain ST-4 has been shown to utilize 4-aminophenol as a growth substrate, indicating that various soil bacteria possess the enzymatic machinery for its degradation. researchgate.netresearchgate.net

Environmental Fate and Transformation Products of 4-(Methylamino)phenol;sulfate

The environmental fate of 4-(methylamino)phenol;sulfate is determined by the interplay of the degradation processes described above. The transformation of the parent compound leads to a variety of intermediate products, the nature of which depends on the specific degradation pathway.

Under oxidative degradation with Fenton's reagent, the identified intermediates include partially oxygenated aromatic species, dimerization products, and polymers. nih.gov Liquid chromatography-mass spectrometry (LC-MS) has been instrumental in identifying these degradation products. researchgate.net The end products of this process, which are not readily oxidized by hydroxyl radicals, are ferrycarboxylate complexes. nih.gov

In the context of microbial degradation, the accumulation of p-aminophenol has been observed during the breakdown of acetaminophen (B1664979) in wastewater treatment plants, suggesting that it can be a persistent intermediate. nih.govresearchgate.net This highlights the potential for the accumulation of transformation products in the environment, which may have their own toxicological profiles. nih.govresearchgate.net

The following table lists some of the identified and potential transformation products of 4-(methylamino)phenol;sulfate under different degradation conditions:

Degradation ProcessPotential Transformation Products
Oxidative Degradation (Fenton's Reagent) Partially oxygenated aromatic species, Dimerization products, Polymers, Ferrycarboxylate complexes
Photochemical Degradation Hydroxylated derivatives
Biodegradation (inferred from 4-aminophenol) 1,4-benzenediol, 1,2,4-trihydroxybenzene, Maleylacetic acid

Interaction with Environmental Components and Sorption Behavior

The mobility and bioavailability of 4-(methylamino)phenol;sulfate in the environment are significantly influenced by its interaction with soil and sediment components, particularly organic matter and clay minerals.

Sorption to Soil Organic Matter: Soil organic matter is a key factor in the sorption of organic contaminants. mdpi.comresearchgate.net For phenolic compounds, the fraction of organic carbon in the soil is a primary determinant of the extent of sorption. thescipub.com The interaction between aminophenols and humic substances, a major component of soil organic matter, can affect their mobility and bioavailability. nih.govnih.gov The sorption of ionizable organic amines to soil has been shown to increase with their hydrophobicity. ijah.in Given the structure of 4-(methylamino)phenol;sulfate, it is expected to exhibit significant sorption to soil organic matter.

Sorption to Clay Minerals: Clay minerals, with their layered structures and charged surfaces, can also adsorb organic pollutants. researchgate.net Montmorillonite, a common clay mineral, has been shown to adsorb phenolic compounds. thescipub.commdpi.com The adsorption capacity is influenced by the surface properties of the clay and the chemical characteristics of the pollutant. nih.gov The interaction of organic cations with the negatively charged surfaces of clay minerals can be a significant sorption mechanism. mdpi.com The sorption of 4-(methylamino)phenol;sulfate to clay minerals is likely to be influenced by factors such as pH, which affects the ionization state of the molecule, and the cation exchange capacity of the clay.

The following table summarizes the key environmental components influencing the sorption of 4-(methylamino)phenol;sulfate:

Environmental ComponentInteraction Mechanism
Soil Organic Matter Partitioning, Hydrogen bonding, Hydrophobic interactions
Clay Minerals (e.g., Montmorillonite) Cation exchange, Surface adsorption, Electrostatic interactions

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Activities for 4-(Methylamino)phenol (B85996);sulfate (B86663)

The inherent redox activity of 4-(Methylamino)phenol;sulfate, which underpins its use in photography, is the foundation for its potential in broader catalytic applications. While its role has been largely stoichiometric, emerging research is focused on harnessing its ability to participate in catalytic cycles, particularly in the realm of organic synthesis and redox mediation.

Key Research Thrusts:

Mediated Electrochemical Synthesis: The electro-oxidation of 4-(Methylamino)phenol;sulfate can generate reactive intermediates, such as p-methylquinoneimine, which can then react with other organic molecules. researchgate.net This process opens the door to using it as a redox mediator in electrosynthesis. Mediated electrolysis can operate at lower potentials than direct electrolysis, offering greater selectivity and compatibility with sensitive functional groups. nih.gov Future work could explore its application in mediating reactions like benzylic oxidations or other C-H functionalization reactions, which are of high value in pharmaceutical and agrochemical synthesis.

Photoredox Catalysis: The field of photoredox catalysis often utilizes organic molecules that can be excited by visible light to engage in single-electron transfer processes. rsc.orgnih.gov The aminophenol structure of 4-(Methylamino)phenol;sulfate suggests it could be investigated as a component in such systems. Future studies might focus on its potential as a photo-excitable electron donor, where upon irradiation, it could initiate radical-based transformations for constructing complex organic molecules. nih.gov

Oxidative Coupling Reactions: As a reducing agent, 4-(Methylamino)phenol;sulfate itself becomes oxidized. This transformation can be coupled with the functionalization of other substrates. Research into its use as a reagent for determining levels of various compounds through spectrophotometric methods hints at its participation in oxidative coupling reactions. This reactivity could be developed into catalytic processes where it is regenerated in-situ, enabling transformations like phenol-amine or amine-amine couplings.

Integration into Advanced Material Systems for Chemical Applications

The functional properties of 4-(Methylamino)phenol;sulfate make it an attractive candidate for incorporation into advanced materials, creating systems with tailored chemical reactivity, sensing capabilities, or protective properties.

Potential Applications in Materials Science:

Redox-Active Polymers and Composites: Integrating the 4-(Methylamino)phenol moiety into polymer backbones or as a functional group in composite materials could yield materials with built-in redox capabilities. Such materials could find use in rechargeable organic batteries, where the reversible oxidation and reduction of the functional group are used for energy storage. nih.gov Another potential application is in the development of antioxidant-releasing polymers, where the material passivates reactive oxygen species, extending the lifetime of the bulk polymer.

Corrosion-Inhibiting Coatings: 4-(Methylamino)phenol;sulfate has been identified as a potential corrosion inhibitor for steel. Future research could focus on integrating it into smart coatings. For example, it could be loaded into porous nanocontainers (like nano-ZSM-5) and dispersed within a coating. If the coating is scratched, environmental triggers (like a change in pH) could cause the release of the inhibitor, which would then passivate the exposed metal surface and prevent corrosion.

Electrochemical Sensors: The well-defined electrochemical behavior of 4-(Methylamino)phenol;sulfate allows for its sensitive detection. researchgate.netacs.org This principle can be inverted to use the molecule as a recognition element in sensors. By immobilizing it on electrode surfaces (e.g., modified with LiCoO2 nanospheres or ZnO/B-g-C3N4 heterostructures), it could be used to detect the presence of specific analytes through changes in its electrochemical signature upon interaction. researchgate.netacs.org Research could target the development of sensors for environmental pollutants or biological molecules.

Development of High-Throughput Screening Methodologies for New Reactivities

Discovering the novel catalytic activities and material applications hypothesized above requires a departure from traditional, low-throughput experimental methods. High-throughput screening (HTS) offers a powerful paradigm to rapidly explore vast chemical spaces and identify promising new reactions and properties. unchainedlabs.commdpi.com

The application of HTS to 4-(Methylamino)phenol;sulfate would involve systematically reacting it with large libraries of compounds under a wide array of conditions. unchainedlabs.com This approach accelerates the discovery process, enabling researchers to quickly identify "hits"—novel transformations or conditions that yield a desired outcome. youtube.com

A Hypothetical HTS Workflow for 4-(Methylamino)phenol;sulfate:

Library Design: A diverse library of potential reaction partners would be assembled, including various electrophiles, nucleophiles, and radical precursors. Another library would contain a range of potential co-catalysts, ligands, and solvents.

Reaction Execution: Using automated liquid handling robotics, hundreds or thousands of unique reactions would be set up in miniaturized formats, such as 24- or 96-well plates. unchainedlabs.com

Analysis: After a set reaction time, the outcomes would be rapidly analyzed using techniques like mass spectrometry or HPLC to determine product formation and yield.

Data Interpretation: The large dataset generated would be analyzed to identify trends and pinpoint promising reaction conditions for further optimization.

A hypothetical screening could explore its reactivity in C-N cross-coupling reactions. The table below illustrates a potential data output from such a screen.

Well IDAryl Halide SubstrateCo-CatalystBaseSolventYield (%)
A14-IodoanisolePd(OAc)2NaOtBuToluene5
A24-IodoanisoleCuINaOtBuToluene15
B14-BromobenzonitrilePd(OAc)2K2CO3DMF<1
B24-BromobenzonitrileCuIK2CO3DMF8

This hypothetical data suggests that a copper-based catalyst might be more effective than palladium for promoting the coupling of 4-(Methylamino)phenol;sulfate with aryl halides under these initial conditions.

Advanced Spectroscopic and In-Situ Techniques for Dynamic Reaction Monitoring

To fully understand and optimize the new reactivities discovered through HTS, it is crucial to move beyond analyzing only the start and end points of a reaction. Advanced spectroscopic techniques, particularly those that can monitor reactions in-situ (in the reaction vessel) and operando (under actual operating conditions), provide invaluable mechanistic insights. rsc.orgwikipedia.org

These methods allow researchers to observe the formation and decay of transient intermediates, identify the active state of a catalyst, and map out the complete reaction pathway in real-time. rsc.orgwikipedia.org

Applicable Advanced Spectroscopic Methods:

TechniqueInformation Gained for 4-(Methylamino)phenol;sulfate Systems
In-situ NMR Spectroscopy Can track the concentration of reactants, products, and stable intermediates in the solution phase over time, providing detailed kinetic data. chemrxiv.orgrsc.org This would be crucial for understanding reaction rates and orders.
Operando UV-Vis Spectroscopy Ideal for monitoring changes in the electronic state of the aminophenol and its conjugated intermediates (like quinone-imines), which often have distinct chromophores. rsc.org
Operando Raman/IR Spectroscopy Provides vibrational information, allowing for the direct observation of bond-making and bond-breaking events and the identification of species adsorbed on a catalyst or electrode surface. nih.govresearchgate.net
Spectroelectrochemistry Combines techniques like cyclic voltammetry with spectroscopy (e.g., UV-Vis, Raman) to characterize the structure and stability of electrochemically generated intermediates at different applied potentials. researchgate.netresearchgate.net

By applying these techniques, researchers can gain a fundamental understanding of how 4-(Methylamino)phenol;sulfate behaves in novel catalytic systems, moving from empirical discovery to rational design.

Theoretical Frameworks for Predicting Complex Chemical Behavior of 4-(Methylamino)phenol;sulfate Systems

Complementing experimental approaches, computational chemistry provides a powerful lens for predicting and understanding the reactivity of 4-(Methylamino)phenol;sulfate at the molecular level. mdpi.com Techniques like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate energy barriers, and predict the electronic properties that govern chemical behavior. researchgate.netnih.govmdpi.com

Key Areas for Computational Investigation:

Reaction Pathway Modeling: DFT calculations can be used to map the entire potential energy surface of a proposed reaction. This allows for the identification of transition states and the calculation of activation energies, which can predict the feasibility of a reaction and explain observed product distributions. For example, modeling the hydrogen atom transfer from the phenol (B47542) group versus the N-H group could predict selectivity in radical reactions.

Electronic Structure Analysis: Understanding the distribution of electrons (e.g., HOMO/LUMO energies) is key to predicting how the molecule will interact with other reagents. researchgate.net Calculations can reveal how its nucleophilicity or redox potential changes upon deprotonation or coordination to a metal center, guiding the design of new catalytic cycles.

Predictive Screening: As computational power increases, it is becoming feasible to perform high-throughput computational screening. acs.org By calculating key descriptors (like bond dissociation energies or redox potentials) for 4-(Methylamino)phenol;sulfate and its potential reaction partners, researchers can pre-screen vast libraries of reactions in silico, prioritizing the most promising candidates for experimental validation and significantly accelerating the discovery process. acs.orgacs.org

The synergy between these advanced computational frameworks and high-throughput experimental techniques represents the future of chemical discovery, promising to unlock new and valuable applications for established molecules like 4-(Methylamino)phenol;sulfate.

Q & A

Q. What are the validated methods for synthesizing 4-(Methylamino)phenol sulfate with high purity?

Methodological Answer: High-purity synthesis typically involves condensation reactions under controlled conditions. For example, formaldehyde-mediated coupling between 4-aminophenol and methylamine derivatives can yield the target compound, followed by sulfation with sulfuric acid . Post-synthesis purification includes recrystallization from hot water (solubility: 47 g/L at 15°C) and vacuum drying to minimize oxidative discoloration . Compliance with purity standards (≥98.0% by HPLC) requires rigorous removal of byproducts like unreacted amines or sulfonic acid derivatives .

Q. Which analytical techniques are recommended for confirming the identity and purity of 4-(Methylamino)phenol sulfate?

Methodological Answer:

  • Identity Verification:
    • Nitrite Derivative Test: React with sodium nitrite in acidic conditions to form a diazonium salt precipitate, validated against a reference standard .
    • Spectroscopic Methods: FT-IR (C-N and S-O stretching bands) and NMR (aromatic proton signals at δ 6.6–7.2 ppm) .
  • Purity Analysis:
    • HPLC: C18 column with UV detection at 280 nm; retention time comparison against certified standards .
    • Total Nitrogen Content: Kjeldahl method (theoretical N: 8.13%) to confirm stoichiometric consistency .

Q. What are the critical storage and handling protocols to prevent degradation of 4-(Methylamino)phenol sulfate?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at ≤25°C. Exposure to air or moisture accelerates oxidation, leading to discoloration (gray/yellow tint) and reduced activity .
  • Handling: Use gloveboxes or fume hoods to avoid inhalation of dust (TLV: 0.1 mg/m³). Equip with PPE (nitrile gloves, safety goggles) due to skin sensitization risks (H317 hazard) .

Q. How does the solubility profile of 4-(Methylamino)phenol sulfate influence its application in aqueous systems?

Methodological Answer: The compound exhibits high water solubility (50 g/L at 20°C), facilitating its use in photographic developers and redox buffers. However, limited solubility in ethanol (slightly soluble) and ether (insoluble) necessitates solvent optimization for non-aqueous reactions. Pre-dissolution in warm water (60°C) is recommended for homogeneous mixing in formulations .

Q. What spectroscopic or chromatographic markers distinguish 4-(Methylamino)phenol sulfate from structurally similar phenols?

Methodological Answer:

  • UV-Vis: λ_max at 295 nm (π→π* transition of the para-substituted aromatic ring) .
  • HPLC: Distinct retention time (RT = 4.2 min) under isocratic conditions (acetonitrile:water = 20:80, 0.1% TFA) .
  • Mass Spectrometry: ESI-MS m/z 344.38 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How do the electrochemical properties of 4-(Methylamino)phenol sulfate govern its redox behavior in developer formulations?

Methodological Answer: The compound acts as a one-electron reductant with a standard reduction potential (E°) of ~0.5 V vs. SHE, enabling silver halide reduction in photographic developers . Cyclic voltammetry (CV) in pH 8.5 buffer (mimicking developer conditions) shows a reversible oxidation peak at +0.65 V, attributed to the hydroxylamine/quinone-imine redox couple. Optimizing sulfite concentration (e.g., 5–10% Na₂SO₃) stabilizes the reduced form, preventing auto-oxidation .

Q. What experimental strategies mitigate instability of 4-(Methylamino)phenol sulfate in aqueous solutions under varying pH and temperature?

Methodological Answer:

  • pH Control: Buffered solutions (pH 8.5–9.0) minimize hydrolysis. Below pH 7, protonation of the methylamino group increases susceptibility to oxidative degradation .
  • Temperature: Store working solutions at 4°C; avoid prolonged heating (>50°C) to prevent sulfate ester cleavage .
  • Antioxidants: Add 0.1% ascorbic acid or 1 mM EDTA to chelate metal ions catalyzing oxidation .

Q. How can researchers resolve contradictory data on the thermal decomposition profile of 4-(Methylamino)phenol sulfate?

Methodological Answer: Reported melting points vary (250–260°C with decomposition), likely due to differing heating rates or purity levels. Use differential scanning calorimetry (DSC) at 5°C/min under N₂ to observe endothermic decomposition peaks. Cross-validate with TGA to monitor mass loss (~15% at 260°C, attributed to H₂SO₄ release) . Contradictions may arise from residual solvents; ensure samples are vacuum-dried prior to analysis .

Q. What is the mechanistic role of 4-(Methylamino)phenol sulfate in biogenic silica analysis protocols?

Methodological Answer: In the Mortlock and Froelich method, the compound (6 g/L in Na₂SO₃) reduces silicomolybdate complexes to molybdenum blue, enabling spectrophotometric quantification of biogenic silica at 812 nm. Critical parameters include reaction time (20 min at 25°C) and exclusion of reducing interferents (e.g., Fe²⁺) .

Q. How do structural modifications of 4-(Methylamino)phenol sulfate impact its antimicrobial or antioxidant efficacy in biological studies?

Methodological Answer: Derivatization at the phenolic -OH or methylamino group alters bioactivity:

  • N-Alkylation: Increases lipophilicity, enhancing membrane penetration in Gram-negative bacteria .
  • Sulfonate Esters: Improve water solubility but reduce redox activity.
    Evaluate using disk diffusion assays (MIC: 50–100 µg/mL against E. coli) and DPPH radical scavenging (IC₅₀: 120 µM) .

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